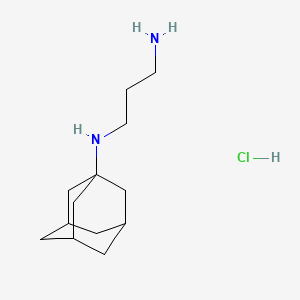
N'-(1-adamantyl)propane-1,3-diamine;hydrochloride
Overview
Description
N’-(1-adamantyl)propane-1,3-diamine;hydrochloride is a compound that features an adamantane moiety, which is a tricyclic cage compound with the formula C10H16. Adamantane and its derivatives are known for their unique structural properties and have been incorporated into various pharmaceuticals to improve their lipophilicity and stability . This compound is part of a class of molecules called diamondoids, which possess at least one adamantane unit that is largely superimposable on the diamond lattice .
Preparation Methods
The synthesis of N’-(1-adamantyl)propane-1,3-diamine;hydrochloride involves several steps. One common method includes the amidation of adamantane derivatives under Schotten–Baumann conditions followed by reduction with borane-tetrahydrofuran (BH3·THF) . The synthetic challenge often lies in the steric hindrance due to the bulky adamantane fragments, which requires harsh conditions for successful synthesis . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N’-(1-adamantyl)propane-1,3-diamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as iodine or other oxidants.
Reduction: Reduction reactions often involve reagents like borane-tetrahydrofuran (BH3·THF).
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and halogenated compounds. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted adamantane derivatives .
Scientific Research Applications
N’-(1-adamantyl)propane-1,3-diamine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(1-adamantyl)propane-1,3-diamine;hydrochloride involves its interaction with molecular targets and pathways in the body. The adamantane moiety improves the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and proteins . The exact molecular targets and pathways can vary depending on the specific application, but generally, the compound exerts its effects by modulating the activity of enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
N’-(1-adamantyl)propane-1,3-diamine;hydrochloride can be compared with other similar compounds such as:
Amantadine: Known for its antiviral and anti-Parkinsonian properties.
Rimantadine: Another antiviral compound with a similar structure.
Memantine: Used in the treatment of Alzheimer’s disease.
2-azaadamantane: A heteroatom-substituted diamondoid with unique properties.
The uniqueness of N’-(1-adamantyl)propane-1,3-diamine;hydrochloride lies in its specific structural configuration and the presence of the adamantane moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N'-(1-adamantyl)propane-1,3-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2.ClH/c14-2-1-3-15-13-7-10-4-11(8-13)6-12(5-10)9-13;/h10-12,15H,1-9,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNDXWJDPSYARM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















